molecular formula C5H4BrN B030812 3-Bromopyridine CAS No. 626-55-1

3-Bromopyridine

Cat. No.: B030812
CAS No.: 626-55-1
M. Wt: 158 g/mol
InChI Key: NYPYPOZNGOXYSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromopyridine involves mixing pyridine with a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain this compound . Another method involves the bromination of pyridine using bromine and sodium nitrite, followed by neutralization and extraction .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cheap and readily available reagents, along with the simplicity of the one-step reaction, makes this method cost-effective and suitable for industrial applications .

Chemical Reactions Analysis

Reaction with Sodium Amide (NaNH₂)

3-Bromopyridine undergoes dehydrohalogenation with NaNH₂ in liquid ammonia, forming a reactive pyridyne intermediate (benzyne analog). This intermediate can be attacked at either C3 or C4, yielding a mixture of 3-aminopyridine and 4-aminopyridine (Figure 1) .

Mechanism :

  • Deprotonation : NaNH₂ abstracts a β-hydrogen adjacent to Br, forming a carbanion.
  • Elimination : Bromide leaves, generating a pyridyne intermediate.
  • Addition : Amide ion attacks at C3 or C4, leading to regioisomeric products.

Conditions :

  • Temperature: 100–150°C
  • Solvent: Liquid NH₃
  • Yield: ~60% (1:1 mixture of regioisomers) .

Palladium-Catalyzed Coupling

This compound participates in Pd-mediated reactions, enabling C–C bond formation:

Reaction TypeConditionsProductsYieldRef.
Heck Reaction Pd(OAc)₂, PPh₃, NEt₃, 100°C3-Alkenylpyridines70–85%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C3-Aminopyridine derivatives65–90%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Arylpyridines75–92%

Key Insight : Electron-withdrawing pyridine ring enhances oxidative addition efficiency in Pd catalysis .

Regioselective Arylation

This compound reacts with Grignard reagents (e.g., RMgX) via a CuI-catalyzed pathway, yielding 3-arylpyridines with >90% regioselectivity .
Conditions :

  • Catalyst: CuI (10 mol%)
  • Solvent: THF, 0°C → RT
  • Example: Reaction with p-tolylMgBr gives 3-(p-tolyl)pyridine (87% yield) .

Lithiation

This compound undergoes directed lithiation at C4 using LDA, followed by electrophilic quenching to afford 4-substituted pyridines (e.g., boronic acids, aldehydes) .

Adsorption on Cu(100)

This compound chemisorbs on Cu(100) via the nitrogen lone pair. On oxygen-precovered Cu(100), C–Br bond cleavage occurs, forming pyridyloxy species (Figure 2) .
Key Findings :

  • Br dissociates at 200 K, leaving adsorbed pyridyl.
  • O₂ precoverage lowers activation energy for C–Br scission .

Base-Catalyzed Isomerization

Under strong base (e.g., KOtBu), this compound isomerizes to 4-bromopyridine via a pyridyne intermediate (Figure 3) .
Conditions :

  • Base: KOtBu (2 equiv)
  • Solvent: DMF, 120°C
  • Yield: 85% (4-bromopyridine) .

Photocatalytic Dehalogenation

Amphiphilic polymeric nanoparticles facilitate light-driven debromination, yielding pyridine via radical intermediates .
Conditions :

  • Catalyst: Single-chain polymeric nanoparticles (SCPNs)
  • Light: UV (365 nm)
  • Efficiency: >95% conversion in 2 h .

Pharmaceutical Intermediates

This compound is a precursor to:

  • Lorcaserin (obesity drug): Via Suzuki coupling .
  • Antiviral agents : Through Buchwald-Hartwig amination .

Table 2: Surface Reaction Pathways on Cu(100)

Surface ConditionReaction PathwayProductTemperatureRef.
Clean Cu(100)Molecular adsorptionIntact this compound150 K
O/Cu(100)C–Br cleavage → Pyridyl + BrPyridyloxy species200 K

Scientific Research Applications

Pharmaceutical Applications

3-Bromopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

  • Antidepressants : It is an important precursor for the synthesis of zimeldine, a thymoleptic hydrochloride used in treating depression .
  • Neurological Drugs : The compound is also utilized in the synthesis of preclamol, which is used for treating neurological disorders .
  • Antibiotics : It plays a role in the synthesis of Balofloxacin, an antibiotic used to treat bacterial infections .

Agrochemical Applications

In the agrochemical sector, this compound is used to develop various pesticides and herbicides. Its brominated structure enhances biological activity and efficacy against pests. The compound's ability to act as a building block for more complex molecules makes it valuable in designing new agrochemicals .

Material Science Applications

This compound has found applications in materials science, particularly in the development of photovoltaic materials. Its unique electronic properties contribute to the efficiency of solar cells and other electronic devices .

Synthetic Methods

The synthesis of this compound has been optimized through various methods:

  • Bromination of Pyridine : Traditional methods involve brominating pyridine under high temperatures and acidic conditions. Recent advancements have led to more efficient methods that require milder conditions and higher yields .
  • Heterogenized Catalysis : Recent studies have explored using this compound as a catalyst for biomass conversion processes, demonstrating its effectiveness in producing fuel precursors from renewable resources .

Case Study 1: Synthesis of 3-Pyridine Boronic Acid

A study demonstrated the effective lithiation of this compound to synthesize 3-pyridine boronic acid, which is crucial for various cross-coupling reactions in organic synthesis. This method highlights the compound's utility as a versatile building block in synthetic chemistry .

Case Study 2: Trimerization Reactions

Research has shown that heterogenized phosphotungstic acid combined with this compound can efficiently catalyze the trimerization of biomass-derived compounds. This application not only showcases its role in green chemistry but also emphasizes its potential for sustainable fuel production .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds Derived
PharmaceuticalsAntidepressants, Neurological drugsZimeldine, Preclamol
AgrochemicalsPesticides and herbicidesVarious brominated agrochemicals
Material SciencePhotovoltaic materialsSolar cell components
Organic SynthesisBuilding block for complex organic molecules3-Pyridine boronic acid

Mechanism of Action

The mechanism of action of 3-Bromopyridine involves its ability to act as a substrate in various catalytic reactions. It interacts with palladium catalysts to form intermediate complexes, which then undergo further transformations to yield the desired products . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced.

Comparison with Similar Compounds

  • 3-Chloropyridine
  • 2-Bromopyridine

Comparison: 3-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom on the pyridine ring. This positioning allows it to participate in a distinct set of reactions compared to its isomers, such as 2-Bromopyridine, which has different reactivity due to the bromine atom being on the second position .

Biological Activity

3-Bromopyridine is a halogenated derivative of pyridine that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

This compound (C5_5H4_4BrN) is characterized by a bromine atom substituted at the third position of the pyridine ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have illustrated that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to downregulate TNF-α and IL-6 in macrophages, indicating potential use in treating inflammatory diseases .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound derivatives. For example, one study reported that certain derivatives induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50_{50} values as low as 10 µM . The mechanism involves the activation of caspase pathways, leading to cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of phospholipase A2 (PLA2), which plays a critical role in inflammatory processes. The binding affinity was comparable to known inhibitors like nimesulide .
  • Receptor Modulation : Some studies suggest that this compound may act on neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Mechanism : In a controlled experiment, macrophages treated with this compound displayed reduced levels of nitric oxide production upon LPS stimulation, suggesting its role as an anti-inflammatory agent .
  • Cancer Cell Studies : A series of experiments on breast cancer cell lines revealed that treatment with this compound derivatives resulted in significant apoptosis and cell cycle arrest at the G1 phase, emphasizing its potential as an anticancer drug .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli128 µg/mL
Anti-inflammatoryMacrophagesNot specified
AnticancerHeLa10 µM
AnticancerMCF-710 µM

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling reactions involving 3-bromopyridine?

  • Methodological Answer : To optimize cross-coupling reactions (e.g., Mizoroki-Heck or Suzuki-Miyaura), systematically vary parameters such as catalyst loading (e.g., PdCl₂(PPh₃)₂ at 0.04 equiv.), solvent (DMF for high-temperature stability), and alkene stoichiometry (3 equiv. relative to this compound). Active machine learning frameworks can prioritize high-yield conditions by iteratively screening reaction variables, reducing experimental burden while accounting for error rates in high-productivity reactions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols: use flame-resistant gloves, eye protection, and sealed containers to avoid ignition (flammable liquid classification, H226). Ensure proper ventilation to mitigate inhalation risks (H311/H315). In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For synthesis protocols requiring inert atmospheres, employ argon-purged reactors to prevent combustion .

Q. How does the pKa of this compound influence its reactivity in acid-base reactions?

  • Methodological Answer : The pKa of this compound (2.84 at 25°C) indicates weak basicity compared to pyridine (pKa 5.25). This lower basicity reduces nucleophilicity in protonation-dependent reactions. In metal complexation, the electron-withdrawing bromine substituent enhances ligand lability, which can be leveraged to design catalysts with tunable dissociation rates .

Advanced Research Questions

Q. How does the position of the bromine substituent in this compound affect fragmentation patterns in metastable ion studies?

  • Methodological Answer : The bromine atom's meta position relative to nitrogen in the pyridine ring alters internal energy distribution during ionization. Use metastable ion spectra and kinetic energy release (KER) measurements to differentiate fragment ions (e.g., C₅H₄N⁺). Computational modeling (e.g., MINDO/3) can map potential energy surfaces to predict fragmentation pathways and validate experimental KER data .

Q. What computational strategies can elucidate the role of this compound ligands in Grubbs-type catalyst activation?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that this compound ligands dissociate more readily than pyridine due to elongated Ru-N bonds (2.398 Å vs. 2.221 Å). Simulate two-step dissociation pathways to compare Gibbs energy barriers for ligand loss cis vs. trans to the N-heterocyclic carbene (NHC) moiety. This predicts faster initiation rates in olefin metathesis, as observed experimentally .

Q. How can active machine learning reduce experimental redundancy in high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement iterative experimental design by training models on initial datasets (e.g., 60% zero-yield reactions). Prioritize reactions with high uncertainty or predicted yields >80% to minimize redundant trials. For example, subsample Suzuki coupling data to focus on non-zero yield conditions, reducing resource expenditure while maintaining predictive accuracy .

Properties

IUPAC Name

3-bromopyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4BrN
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DSSTOX Substance ID

DTXSID9060819
Record name 3-Bromopyridine
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Molecular Weight

158.00 g/mol
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Physical Description

Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline]
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Flash Point

51 °C
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Vapor Pressure

1.75 [mmHg]
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CAS No.

626-55-1
Record name 3-Bromopyridine
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Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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